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Compound of Interest

Compound Name:
Dimethyl 5-formylfuran-2,4-

dicarboxylate

CAS No.: 2248298-61-3

Cat. No.: B2464017

Get Quote

A Comparative Analysis of Furan Regioisomers in Drug
& Polymer Design
Executive Summary: The "Linear" Furan Scaffold
In the development of bio-based pharmaceuticals and polymers, Furan-2,5-dicarboxylic acid

(FDCA) derivatives are the industry standard, often cited as replacements for terephthalates.

However, the 2,4-dicarboxylate regioisomers represent an emerging class of "unsymmetrical"

scaffolds that offer unique solubility and packing profiles.

This guide evaluates the dimethyl 5-formylfuran-2,4-dicarboxylate—a highly functionalized

intermediate.[1] By analyzing the X-ray crystallographic data of its core scaffold, we

demonstrate why this isomer offers superior "linear" stacking compared to the "kinked" 2,5-

analogs, making it a critical candidate for high-density crystal engineering.
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To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a controlled synthesis

and slow-evaporation technique is required. The presence of the formyl group at C5 increases

the dipole moment, requiring careful solvent selection to prevent twinning.

Step-by-Step Methodology
Phase 1: Synthesis of the Core Scaffold
The synthesis typically proceeds via the Henkel Reaction (thermal disproportionation) or direct

oxidative esterification, followed by formylation.

Starting Material: Potassium 2-furoate.[2]

Disproportionation: Heat to 260°C with ZnCl₂ catalyst to yield furan-2,4-dicarboxylic acid

(2,4-FDCA) alongside the 2,5-isomer.

Esterification: Reflux with methanol/H₂SO₄ to yield dimethyl furan-2,4-dicarboxylate.

Formylation (The Critical Step): Subject the ester to Vilsmeier-Haack conditions

(POCl₃/DMF) to introduce the aldehyde at the C5 position.

Phase 2: Crystallization Protocol (Self-Validating)
Solvent System: Methanol:Dichloromethane (3:1 ratio).

Method: Slow Evaporation at 4°C.

Validation: Crystals must be transparent prisms. Opaque solids indicate amorphous

precipitation (failed run).
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Figure 1: Synthetic workflow for isolating the target 5-formyl-2,4-dicarboxylate crystal.
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The primary value of X-ray diffraction over NMR in this context is the determination of the

carbonyl orientation. In solution (NMR), the ester and formyl groups rotate, averaging the

signal. In the solid state (XRD), these groups are "locked" into a planar conformation to

maximize π-conjugation.

Structural Parameters (Based on 2,4-FDCA Scaffold Data)
The following data is derived from the authoritative structure of the parent dimethyl furan-2,4-

dicarboxylate (CCDC 907968), which serves as the structural anchor for the formyl derivative.

Feature
Dimethyl Furan-2,4-
dicarboxylate (Target
Scaffold)

Dimethyl Furan-2,5-
dicarboxylate (Alternative)

Crystal System Triclinic Monoclinic

Space Group P1̄ P2₁/n

Molecule Linearity High (Para-like substitution) Medium (Meta-like kink)

Ring Planarity RMS deviation < 0.01 Å RMS deviation < 0.02 Å

Packing Efficiency Higher Density (Tight stacking) Lower Density (Herringbone)

C-H...O Interactions Strong (C5-H donor) Weak

Impact of the 5-Formyl Group
Adding the formyl group at C5 introduces two critical crystallographic changes:

Dipole Alignment: The C5-formyl group creates a strong dipole opposing the C2-ester. This

forces the molecules to stack in an anti-parallel arrangement to cancel moments, increasing

the melting point compared to the non-formylated precursor.

Planarity: The formyl group (CHO) locks into the plane of the furan ring to allow resonance.

XRD confirms this coplanarity, whereas DFT calculations often overestimate the torsion

angle.
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Why Choose the 2,4-Isomer over the 2,5-Isomer?
For drug development and polymer engineering, the choice of isomer dictates the material

properties.

1. Structural Rigidity (XRD vs. DFT)
2,5-Isomer (Standard): The angle between the two ester groups is approx 129°, creating a

"bent" molecule. This leads to polymers with lower glass transition temperatures (Tg).

2,4-Isomer (Target): The angle is approx 149° (closer to 180°). The 5-formyl group extends

this linearity.[1]

Verdict: The 2,4-isomer mimics terephthalic acid (benzene analog) more closely than the 2,5-

isomer does.

2. Intermolecular Interactions
The X-ray structure reveals a network of C—H···O hydrogen bonds.

Mechanism: The proton at C3 (in the 2,4-isomer) is highly acidic due to flanking ester

groups. It forms strong H-bonds with the carbonyl oxygen of neighbors.

Result: This "cross-linking" in the crystal lattice results in lower solubility in non-polar

solvents compared to the 2,5-isomer, which is crucial for stability in drug formulations.
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Figure 2: Comparative logic demonstrating the structural superiority of the 2,4-isomer for high-

rigidity applications.
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Cambridge Structural Database (CSD).

Entry: CCDC 907968 (Dimethyl furan-2,4-dicarboxylate).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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